molecular formula C11H12O2 B2897957 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde CAS No. 83501-38-6

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde

Cat. No.: B2897957
CAS No.: 83501-38-6
M. Wt: 176.215
InChI Key: QIBJMXKVELCSDJ-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde (C₁₁H₁₂O₂) is a bicyclic organic compound featuring a benzopyran scaffold with a methyl group at position 1 and a carbaldehyde functional group. The molecule’s molecular weight is 271.41 g/mol, and it is commercially available with a purity of ≥95% . The 3,4-dihydro modification introduces partial saturation in the benzopyran ring, distinguishing it from fully aromatic chromones.

Properties

IUPAC Name

1-methyl-3,4-dihydroisochromene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBJMXKVELCSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83501-38-6
Record name 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde
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Preparation Methods

Alkylation of Phenol Derivatives

The first step involves reacting a methyl-substituted phenol with a γ-butyrolactone derivative under basic conditions. For example, para-methylphenol reacts with 2-bromo-γ-butyrolactone in the presence of potassium carbonate in dimethylformamide (DMF) at 0°C:

$$
\text{para-Methylphenol} + \text{2-Bromo-γ-butyrolactone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate A}
$$

This step installs the lactone-derived side chain, which later forms the pyran ring. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the electrophilic carbon of the brominated lactone.

Acid-Catalyzed Cyclization

The intermediate undergoes cyclization in the presence of a Lewis acid catalyst such as $$ \text{ZnCl}2 $$ or $$ \text{AlCl}3 $$. For instance, heating Intermediate A with $$ \text{ZnCl}_2 $$ in dichloromethane at reflux facilitates ring closure:

$$
\text{Intermediate A} \xrightarrow{\text{ZnCl}_2, \Delta} 1\text{-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde}
$$

The mechanism involves protonation of the lactone carbonyl, followed by intramolecular nucleophilic attack by the aromatic ring to form the benzopyran scaffold. The aldehyde group arises from the lactone’s α-position during ring opening.

Alternative Synthetic Routes

Claisen-Schmidt Condensation

A condensation reaction between o-methylbenzaldehyde and a ketone like cyclohexanone under acidic conditions forms a chalcone intermediate, which cyclizes to yield the benzopyran core:

$$
\text{o-Methylbenzaldehyde} + \text{Cyclohexanone} \xrightarrow{\text{HCl, EtOH}} \text{Chalcone} \xrightarrow{\Delta} 1\text{-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde}
$$

This method, however, requires precise control over reaction conditions to avoid over-oxidation or polymerization.

Vilsmeier-Haack Formylation

Direct formylation of a pre-formed 1-methyl-3,4-dihydro-1H-2-benzopyran using the Vilsmeier reagent ($$ \text{POCl}_3 $$ and DMF) introduces the aldehyde group at the 1-position:

$$
1\text{-Methyl-3,4-dihydro-1H-2-benzopyran} \xrightarrow{\text{POCl}_3, \text{DMF}} 1\text{-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde}
$$

This approach is limited by the accessibility of the precursor and the regioselectivity of formylation.

Optimization and Challenges

Yield Enhancement

  • Catalyst selection : Substituting $$ \text{ZnCl}2 $$ with $$ \text{FeCl}3 $$ in cyclization steps improves yields from 45% to 63% by enhancing electrophilic aromatic substitution.
  • Solvent effects : Using 1,4-dioxane instead of DMF reduces side reactions during alkylation, as evidenced in the synthesis of analogous benzopyrans.

Functional Group Compatibility

The aldehyde group’s sensitivity to oxidation necessitates inert atmospheres and low temperatures during workup. Quenching reactions with diluted hydrochloric acid and rapid extraction into dichloromethane minimize aldehyde degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H}$$-NMR (CDCl$$ _3 $$) : Key signals include a singlet at $$ \delta $$ 9.80 ppm (aldehyde proton), a multiplet at $$ \delta $$ 6.70–7.10 ppm (aromatic protons), and a doublet of doublets at $$ \delta $$ 4.74 ppm (pyran ring proton).
  • $$ ^{13}\text{C}$$-NMR : Peaks at $$ \delta $$ 194.2 ppm (aldehyde carbon) and $$ \delta $$ 70.5 ppm (oxygen-bearing pyran carbon) confirm the structure.

Mass Spectrometry (MS)

The molecular ion peak at $$ m/z $$ 176.21 ([M+H]$$ ^+ $$) aligns with the compound’s molecular weight. Fragment ions at $$ m/z $$ 148 and 121 correspond to loss of CO and subsequent ring cleavage.

Industrial-Scale Production Considerations

The two-step alkylation-cyclization method is preferred for scalability due to:

  • Cost efficiency : γ-Butyrolactone derivatives are commercially available at ≈$40/5g.
  • Minimal purification : Column chromatography is replaced with recrystallization in 95% ethanol, reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2, Cl2)

Major Products:

    Oxidation: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

    Reduction: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-methanol

    Substitution: Various substituted benzopyran derivatives

Scientific Research Applications

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cell proliferation, leading to anticancer effects. Others may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include chromone carbaldehydes and substituted benzopyrans. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Saturation
1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde C₁₁H₁₂O₂ 271.41 1-methyl, 1-carbaldehyde Partially saturated (3,4-dihydro)
6-Methoxychromone-3-carbaldehyde C₁₁H₁₀O₄ 206.20 6-methoxy, 3-carbaldehyde Fully aromatic
Chromone (4H-1-benzopyran-4-one) C₉H₆O₂ 146.14 4-keto group Fully aromatic

Key Structural Differences :

  • Position of Carbaldehyde : In this compound, the carbaldehyde is at position 1, whereas in chromone derivatives like 6-methoxychromone-3-carbaldehyde, it is at position 3. This positional variance significantly impacts electronic properties and reactivity .
  • Substituent Effects : The methyl group at position 1 in the target compound may sterically hinder reactions at the adjacent carbaldehyde, unlike methoxy-substituted chromones, where electron-donating groups modulate reactivity .
Physicochemical Properties
  • Solubility : The carbaldehyde group enhances polarity, but the methyl group and partial saturation may reduce aqueous solubility compared to hydroxylated chromones.
  • Thermal Stability : Partial saturation could lower melting points relative to fully aromatic analogues due to reduced π-π stacking interactions.

Notes

  • The purity and commercial availability of this compound make it accessible for exploratory synthesis, but its applications require further validation .
  • Structural nuances, such as carbaldehyde positioning and ring saturation, necessitate tailored synthetic and analytical approaches compared to traditional chromones.

Biological Activity

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is an organic compound with significant biological activity and potential applications in various fields, particularly in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzopyran moiety, a methyl group, and a carbaldehyde functional group. Its molecular formula is C11H12O2C_{11}H_{12}O_2 with a molecular weight of approximately 178.1846 g/mol. The presence of the aldehyde group contributes to its reactivity and biological interactions.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage in cells.

2. Antimicrobial Effects
The compound has shown potential antimicrobial activity against various pathogens. Its derivatives have been studied for their ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. This activity is significant for therapeutic applications in diseases characterized by inflammation.

4. Anticancer Potential
Some studies have highlighted the anticancer properties of this compound, particularly its derivatives. These derivatives may inhibit enzymes involved in cell proliferation and modulate signaling pathways related to cancer progression .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

  • Enzyme Inhibition: Some derivatives inhibit enzymes crucial for cancer cell proliferation.
  • Signaling Pathway Modulation: The compound may influence pathways involved in inflammation and oxidative stress responses.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

StudyFindings
Gosselin et al. (2018)Identified potential pharmacological activities of benzopyran derivatives, noting their anticancer properties .
Vieira-Júnior et al. (2023)Demonstrated cytotoxic effects against human melanoma and glioblastoma cells with similar compounds, suggesting a framework for testing related structures .
Smolecule Database (2024)Summarized various biological activities including antioxidant and antimicrobial effects, emphasizing the need for further research on its mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step procedures starting with benzopyran derivatives. Key steps include:

  • Cyclization : Use acid-catalyzed cyclization of substituted phenols with aldehydes to form the benzopyran core.
  • Functionalization : Introduce the methyl group at the 1-position via alkylation or Friedel-Crafts acylation, followed by oxidation to the carbaldehyde group.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization for high purity .
    • Validation : Monitor reaction progress using TLC and confirm final structure via 1H^1H-NMR and IR spectroscopy.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC (C18 column, methanol/water mobile phase) for purity assessment.
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and carbaldehyde functionality.
  • IR : Detect carbonyl (C=O) stretch at ~1700 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (ESI or EI) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2 irritation risks).
  • Ventilation : Use fume hoods to avoid inhalation of dust (OSHA respiratory protection guidelines).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of benzopyran derivatives like this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls) to isolate variables.
  • Structural Analysis : Compare substituent effects using analogs (e.g., hydroxyl vs. methoxy groups) to identify activity-determining moieties.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one) to identify trends .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., carbaldehyde group reactivity).
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 reactions).
  • Docking Studies : Predict binding affinities for biological targets using software like AutoDock Vina .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) to assess decomposition kinetics.
  • Light Sensitivity : Store in amber vials under inert atmosphere (N2_2) to prevent photo-oxidation of the aldehyde group.
  • Humidity Control : Use desiccants to avoid hydrolysis, which can form carboxylic acid derivatives .

Q. What methodologies are recommended for investigating the electronic effects of substituents on the benzopyran core's reactivity?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., electrophilic substitution at the 6-position).
  • Spectroscopic Probes : Use UV-Vis to monitor charge-transfer complexes formed with electron-deficient reagents.
  • Kinetic Isotope Effects : Study deuterated analogs to identify rate-determining steps in redox reactions .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-crystallize samples and compare DSC/TGA profiles.
  • Inter-Lab Collaboration : Share samples with independent labs using standardized NMR protocols (e.g., 500 MHz, CDCl3_3).
  • Literature Cross-Check : Prioritize data from peer-reviewed journals over technical reports .

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